头孢唑林钠盐水合物

描述

头孢唑林(钠盐水合物)是一种第三代头孢菌素类抗生素。它对铜绿假单胞菌(一种常见的革兰氏阴性菌)具有特异性活性。 该化合物于 1977 年由武田药品工业株式会社发现,并在各种微生物学和临床应用中得到应用 .

科学研究应用

头孢唑林因其对铜绿假单胞菌的特异性活性,被广泛应用于科学研究。它的一些应用包括:

作用机制

头孢唑林通过抑制细菌细胞壁的合成发挥其抗菌作用。它专门靶向青霉素结合蛋白(PBPs),这些蛋白对于细菌细胞壁中肽聚糖链的交联至关重要。 通过与这些蛋白结合,头孢唑林阻止了最终的转肽作用,导致细胞裂解和死亡 .

准备方法

合成路线和反应条件: 头孢唑林是通过一系列化学反应合成的,这些反应涉及形成头孢菌素特征的β-内酰胺环。

工业生产方法: 头孢唑林的工业生产涉及在受控条件下进行大规模化学合成,以确保高纯度和高产率。 该过程包括使用溶剂、催化剂以及结晶和过滤等纯化步骤,以获得其钠盐水合物形式的最终产物 .

反应类型:

氧化: 头孢唑林可以发生氧化反应,特别是在磺酰苯乙酰胺基团中的硫原子处。

还原: 还原反应可以在该化合物中存在的羰基上发生。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

亲核试剂: 氨,胺,硫醇。

主要生成物:

氧化产物: 亚砜和砜。

还原产物: 醇和胺。

取代产物: 各种β-内酰胺衍生物.

相似化合物的比较

头孢唑林因其对铜绿假单胞菌的特异性活性而在头孢菌素中独树一帜。其他类似的化合物包括:

头孢唑啉: 一种第一代头孢菌素,对革兰氏阳性菌具有更广泛的活性.

生物活性

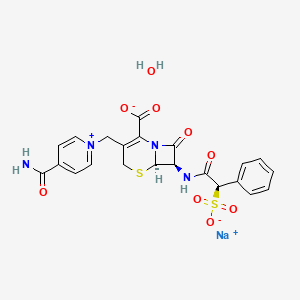

The compound sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate, commonly referred to as cefsulodin sodium, is a semi-synthetic cephalosporin antibiotic. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

Cefsulodin sodium is characterized by its complex bicyclic structure, which contributes to its biological activity. The presence of a carbamoylpyridine moiety and a sulfonatoacetyl group enhances its interaction with bacterial targets.

Chemical Structure

Chemical Structure

Molecular Formula

- Molecular Formula: C₁₅H₁₈N₄NaO₅S

- Molecular Weight: 394.38 g/mol

Cefsulodin functions primarily as an antibiotic through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death.

Antimicrobial Spectrum

Cefsulodin exhibits a narrow spectrum of activity, primarily effective against certain Gram-negative bacteria, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

Pharmacodynamics

Research indicates that cefsulodin has a significant impact on bacterial growth inhibition. Its minimum inhibitory concentrations (MICs) against various pathogens have been documented in several studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 16 - 32 |

| Escherichia coli | 8 - 16 |

| Klebsiella pneumoniae | 32 - 64 |

Case Studies

-

In Vitro Efficacy Against Pseudomonas aeruginosa:

A study demonstrated that cefsulodin effectively inhibited the growth of multidrug-resistant strains of Pseudomonas aeruginosa in vitro. The study utilized broth microdilution methods to establish MIC values and confirmed the compound's potential for treating infections caused by resistant strains. -

Clinical Application in Infections:

Cefsulodin has been used in clinical settings for treating infections caused by specific Gram-negative bacteria. A clinical trial involving patients with severe infections showed a favorable response rate when treated with cefsulodin as part of combination therapy. -

Synergistic Effects:

Research has indicated that cefsulodin may exhibit synergistic effects when combined with other antibiotics, enhancing overall antimicrobial efficacy against resistant bacterial strains.

Safety and Toxicology

Cefsulodin is generally well-tolerated; however, potential side effects include allergic reactions, gastrointestinal disturbances, and alterations in renal function. Monitoring is recommended for patients with pre-existing conditions.

属性

IUPAC Name |

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRRFIYXAPRYES-NLFZDHTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N4NaO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045585 | |

| Record name | Cefsulodin sodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52152-93-9 | |

| Record name | Pyridinium, 4-(aminocarbonyl)-1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cefsulodin sodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [6R-[6α,7β(R*)]]-4-carbamoyl-1-[[2-carboxylato-8-oxo-7-(phenylsulphonatoacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。